

Benchmarking the Stability of Furfuryl Methyl Sulfide: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Furfuryl methyl sulfide

Cat. No.: B074786

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For researchers, scientists, and drug development professionals, understanding the stability of sulfur-containing compounds is paramount for ensuring the efficacy, safety, and shelf-life of therapeutic agents and other chemical products. This guide provides an objective comparison of the stability of **furfuryl methyl sulfide** against other representative thiols, supported by experimental data and detailed methodologies.

Furfuryl methyl sulfide, a heterocyclic sulfur compound, and its thiol counterparts are integral to various applications, from flavor chemistry to pharmaceutical intermediates. Their inherent reactivity, however, presents stability challenges. This document benchmarks the thermal, oxidative, and pH stability of **furfuryl methyl sulfide** against common aliphatic and aromatic thiols to inform compound selection and formulation strategies.

Comparative Stability Data

The following tables summarize the stability profiles of **furfuryl methyl sulfide** and other selected thiols under various stress conditions.

Table 1: Thermal Stability Data

Compound	Type	Decomposition Onset (°C)	Key Degradation Products	Data Source/Reference
Furfuryl Methyl Sulfide	Furan Sulfide	~150-200°C (Estimated)	Furan, Methane, Hydrogen Sulfide	Extrapolated from thermochemical data[1]
Benzenethiol	Aromatic Thiol	~200-250°C	Benzene, Hydrogen Sulfide, Diphenyl Disulfide	General Literature
1-Butanethiol	Aliphatic Thiol	~150-180°C	Butene, Hydrogen Sulfide, Dibutyl Disulfide	General Literature

Note: Decomposition onset temperatures are approximate and can vary with experimental conditions.

Table 2: Oxidative Stability Data

Compound	Type	Relative Oxidation Rate	Major Oxidation Products	Data Source/Reference
Furfuryl Methyl Sulfide	Furan Sulfide	Moderate	Furfuryl methyl sulfoxide, Furfuryl methyl sulfone	General Sulfide Chemistry[2]
2-Furfurylthiol	Furan Thiol	High	Difurfuryl disulfide	[3]
2-Methyl-3-furanthiol	Furan Thiol	Very High	Bis(2-methyl-3-furyl) disulfide	[3]
Benzenethiol	Aromatic Thiol	Moderate to High	Diphenyl disulfide	General Thiol Chemistry
Cysteine	Aliphatic Thiol	High	Cystine	General Thiol Chemistry

Note: Relative oxidation rates are based on qualitative comparisons from literature under ambient or mildly accelerated conditions.[3]

Table 3: pH Stability Profile

Compound	Type	pKa	Stability Profile
Furfuryl Methyl Sulfide	Furan Sulfide	N/A (Sulfide)	Generally stable across a wide pH range, but can be susceptible to acid-catalyzed hydrolysis of the furan ring under strong acidic conditions.
Benzenethiol	Aromatic Thiol	~6.5	More acidic than aliphatic thiols. The thiolate anion is a potent nucleophile, making it more susceptible to oxidation at neutral and basic pH.
1-Butanethiol	Aliphatic Thiol	~10.5	Less acidic. The thiol form is more stable at acidic and neutral pH. Oxidation to disulfide is favored at basic pH where the thiolate concentration increases. ^[4]

Experimental Protocols

Detailed methodologies for key stability-indicating assays are provided below.

Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of a thiol or sulfide.

Methodology:

- Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's specifications.[5]
- Sample Preparation: Place 5-10 mg of the test compound into a tared TGA sample pan.[6]
- Experimental Conditions:
 - Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to eliminate oxidative effects.
 - Heat the sample from ambient temperature to a final temperature of 500°C at a constant heating rate of 10°C/min.[5]
- Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs. [5]

Protocol 2: Oxidative Stability Assessment (Schaal Oven Test)

Objective: To evaluate the resistance of a thiol or sulfide to oxidation under accelerated temperature and air exposure.

Methodology:

- Sample Preparation: Place a known amount of the test compound (e.g., 1 gram) into an open glass container.
- Incubation: Place the container in an oven maintained at a constant temperature, typically 60-63°C.[7]
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot of the sample for analysis.

- **Quantification:** Analyze the concentration of the parent compound and the formation of primary oxidation products (e.g., disulfides, sulfoxides) using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: pH Stability Assessment

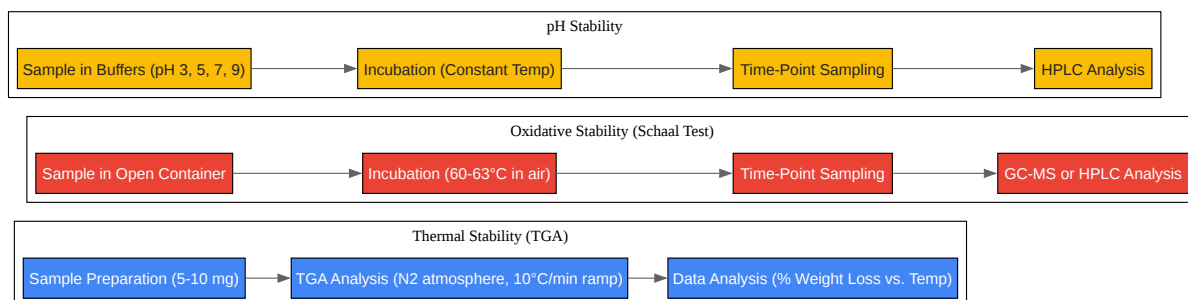
Objective: To determine the degradation rate of a thiol or sulfide at different pH values.

Methodology:

- **Buffer Preparation:** Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).
- **Sample Incubation:** Dissolve a known concentration of the test compound in each buffer solution and incubate at a constant temperature (e.g., 37°C).^[8]
- **Sampling:** At specific time points, withdraw aliquots from each solution.
- **Analysis:** Quantify the remaining concentration of the parent compound using a stability-indicating HPLC method.
- **Data Analysis:** Plot the concentration of the compound versus time for each pH to determine the degradation kinetics.

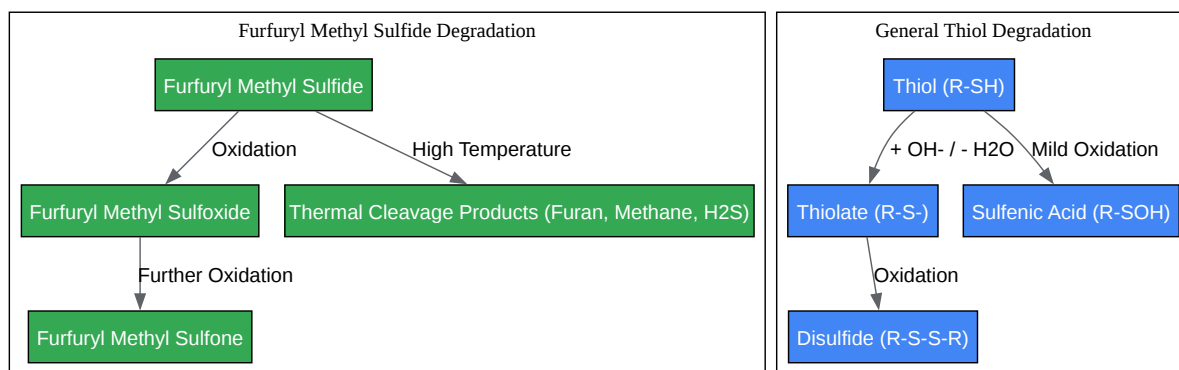
Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed degradation pathways.



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Figure 1. Experimental workflow for assessing thiol stability.



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Figure 2. General degradation pathways for sulfides and thiols.

Conclusion

This comparative guide highlights the distinct stability profiles of **furfuryl methyl sulfide** and other representative thiols. **Furfuryl methyl sulfide**, as a sulfide, is not susceptible to the same pH-dependent oxidation pathways as thiols. However, its furan ring introduces the possibility of acid-catalyzed hydrolysis. In terms of thermal stability, **furfuryl methyl sulfide** is comparable to aliphatic thiols. Oxidative stability studies indicate that furan-containing thiols are particularly prone to oxidation.[3] This information is critical for researchers in selecting appropriate sulfur-containing compounds and for developing robust formulations that ensure stability and performance. The provided experimental protocols offer a foundation for conducting in-house stability assessments.

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